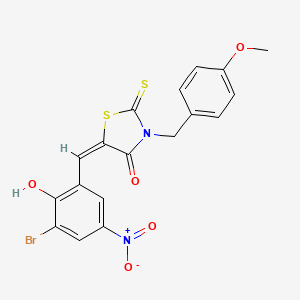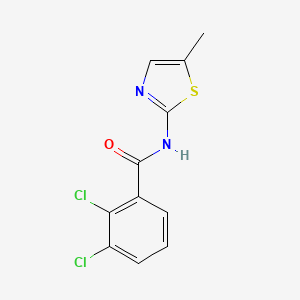![molecular formula C17H15ClFN3S B4833612 3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4833612.png)
3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole
Vue d'ensemble
Description
3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole is a chemical compound with potential applications in scientific research. The compound belongs to the class of triazole derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole is not fully understood. However, studies have shown that the compound may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It may also exert its antimicrobial and antitumor effects by disrupting the cell membrane or inhibiting DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole can modulate various biochemical and physiological processes. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been demonstrated to have antimicrobial activity against various bacterial and fungal strains. In addition, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole in lab experiments is its potential as a multi-targeted therapeutic agent. The compound has been shown to have activity against various targets, including enzymes involved in the inflammatory response, microbial cell membranes, and cancer cells. However, one limitation of using the compound is its potential toxicity. Further studies are needed to determine the safe and effective dosage of the compound for use in lab experiments.
Orientations Futures
There are several future directions for the research of 3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole. One direction is to investigate the compound's potential as a therapeutic agent for neurological disorders. Another direction is to explore the compound's activity against other types of cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration route of the compound for use in clinical trials.
Applications De Recherche Scientifique
3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole has potential applications in various scientific research fields. The compound has been studied for its anti-inflammatory, antimicrobial, and antitumor activities. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-5-(4-methylphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3S/c1-11-6-8-12(9-7-11)16-20-21-17(22(16)2)23-10-13-14(18)4-3-5-15(13)19/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVPGFWTYASTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine](/img/structure/B4833534.png)
![ethyl 2-{[3-(5-bromo-2-thienyl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4833535.png)
![6-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4833559.png)


![N-[1-(1-adamantyl)ethyl]-N'-propylthiourea](/img/structure/B4833574.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]acrylamide hydrochloride](/img/structure/B4833581.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4833594.png)
![N-(3-methylphenyl)-2-(4-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B4833597.png)
![N-(1-methyl-4-piperidinyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4833598.png)
![2-{[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone](/img/structure/B4833605.png)

![N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetamide](/img/structure/B4833628.png)
![N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4833632.png)